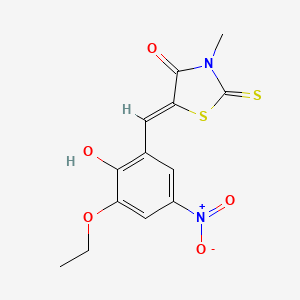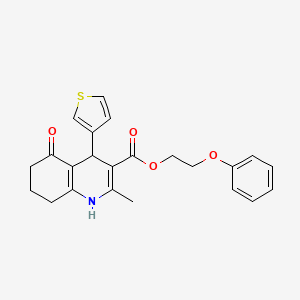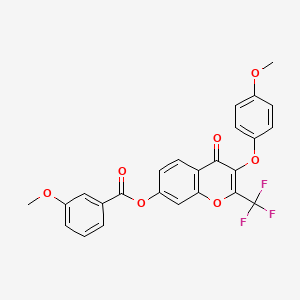![molecular formula C19H18Cl2N2O7S B5184926 dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5184926.png)
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Diclofenac is also known for its analgesic and antipyretic properties, making it a popular choice for the treatment of various conditions.
Wirkmechanismus
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate reduces inflammation, pain, and fever. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is also well-tolerated and has a low risk of adverse effects. However, there are some limitations to the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have variable effects in different animal models, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in scientific research. One area of interest is the development of new formulations of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate that can improve its bioavailability and reduce its side effects. Another area of interest is the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to better understand the mechanisms of action of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate and its potential uses in the treatment of various conditions.
Conclusion
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a potent NSAID that is widely used in the treatment of pain and inflammation. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of inflammatory mediators. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to better understand the potential uses of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in the treatment of various conditions.
Synthesemethoden
The synthesis of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with methylsulfonyl chloride to form 2,4-dichlorophenylacetonitrile methylsulfonate. This intermediate is then reacted with glycine to form N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine. The final step involves the reaction of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine with terephthalic acid to form dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is widely used in scientific research for its potent anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine, and postoperative pain. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been used in the treatment of cancer-related pain and in the prevention of postoperative complications.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(2,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O7S/c1-29-18(25)11-4-6-13(19(26)30-2)15(8-11)22-17(24)10-23(31(3,27)28)16-7-5-12(20)9-14(16)21/h4-9H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBHNDEXQJYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzene-1,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)


![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)


![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethyl-N-methylbenzenesulfonamide](/img/structure/B5184900.png)
![4-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5184907.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5184933.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5184953.png)